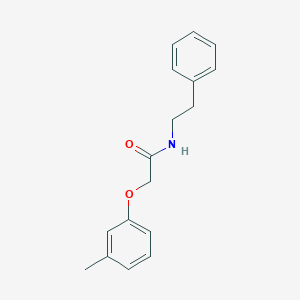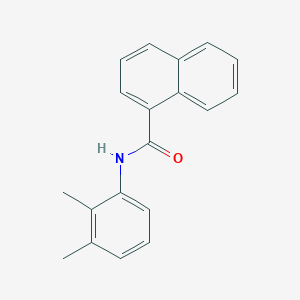
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ is a redox-active compound that can act as an electron acceptor, and it has been used in a variety of biochemical and physiological studies.
作用机制
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide acts as an electron acceptor, accepting electrons from other molecules and undergoing a reduction reaction. This reduction can lead to the formation of reactive oxygen species, which can then cause oxidative damage to cellular components. This compound has been shown to induce apoptosis in cancer cells, and it has also been implicated in the regulation of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the regulation of mitochondrial function, and the activation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, and it has been investigated as a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)naphthalene-1-carboxamide in lab experiments is its ability to mimic the effects of reactive oxygen species, which can be difficult to study directly. This compound is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, this compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
未来方向
There are a number of potential future directions for research involving N-(2,3-dimethylphenyl)naphthalene-1-carboxamide. One area of interest is the regulation of mitochondrial function, as this compound has been shown to affect mitochondrial respiration and ATP production. Another area of interest is the potential therapeutic use of this compound, particularly in the treatment of cancer and other diseases characterized by oxidative stress. Finally, there is ongoing research into the molecular mechanisms underlying this compound's effects, which may provide insight into new targets for drug development.
合成方法
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide can be synthesized in a number of ways, but one common method involves the reaction of 2,3-dimethylnaphthalene with phosgene and then treatment with ammonia. This method results in the formation of this compound in high yield and purity.
科学研究应用
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide has been used in a wide range of scientific studies, including investigations into oxidative stress, mitochondrial dysfunction, and cellular signaling pathways. This compound is particularly useful in studies of redox-active compounds, as it can act as an electron acceptor and mimic the effects of reactive oxygen species.
属性
| 5328-36-9 | |
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21) |
InChI 键 |
RRNCWXSTDRXDDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





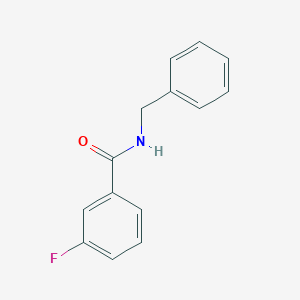


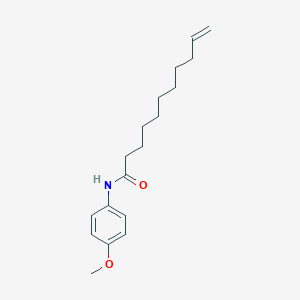
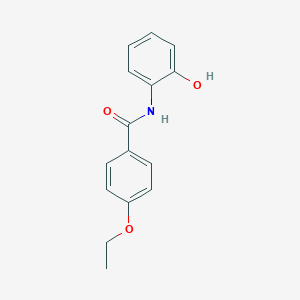

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
